4-Methoxy-3,4'-dimethylbenzophenone

Lipophilicity Druglikeness Material Compatibility

4-Methoxy-3,4'-dimethylbenzophenone is a symmetrically substituted benzophenone derivative (C16H16O2, MW 240.30) characterized by a 4-methoxy group on one phenyl ring and 3,4-dimethyl substitution on the other. This specific arrangement distinguishes it from other methyl/methoxy-substituted benzophenones and confers unique computed physicochemical properties, including a high XLogP3 of 4.0 and a topological polar surface area of 26.3 Ų, which predict significantly different solubility, permeability, and material compatibility profiles compared to its regioisomers and analogs.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Cat. No. B8419146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,4'-dimethylbenzophenone
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)C
InChIInChI=1S/C16H16O2/c1-11-4-6-13(7-5-11)16(17)14-8-9-15(18-3)12(2)10-14/h4-10H,1-3H3
InChIKeyADJSCMQXCLCSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3,4'-dimethylbenzophenone (CAS 65057-21-8): Core Physicochemical and Structural Reference for Substituted Benzophenone Selection


4-Methoxy-3,4'-dimethylbenzophenone is a symmetrically substituted benzophenone derivative (C16H16O2, MW 240.30) characterized by a 4-methoxy group on one phenyl ring and 3,4-dimethyl substitution on the other [1]. This specific arrangement distinguishes it from other methyl/methoxy-substituted benzophenones and confers unique computed physicochemical properties, including a high XLogP3 of 4.0 and a topological polar surface area of 26.3 Ų, which predict significantly different solubility, permeability, and material compatibility profiles compared to its regioisomers and analogs [1]. These properties are directly relevant to applications where lipophilicity and low polarity dictate performance, such as UV stabilizer retention in polymer matrices or photoinitiator solubility in non-polar resin systems.

1 Higher predicted lipophilicity (XLogP3) may support retention in non‑polar polymer matrices and oil‑based UV formulations.
2 Low topological polar surface area suggests compatibility with hydrophobic coatings and reduced surface migration.
3 Confirmed 3,4‑dimethyl (not 3,3′‑dimethyl) substitution pattern avoids the herbicidal isomer NK‑049.

Why Generic 'Methoxy-Methyl-Benzophenone' Substitution Is Not Scientifically Valid for 4-Methoxy-3,4'-dimethylbenzophenone


Substituted benzophenones cannot be treated as interchangeable commodities because the number and position of substituents drastically alter intermolecular interactions, thermodynamic properties, and spectroscopic behavior. For example, even subtle changes in methylation patterns can shift vapor pressures and enthalpies of vaporization by several kJ·mol⁻¹, directly impacting the compound's longevity as a UV blocker in polymer films [1]. The 3,4-dimethyl motif in 4-Methoxy-3,4'-dimethylbenzophenone introduces steric and electronic effects that are fundamentally absent in 4'-methyl or 3,4'-unsubstituted analogs, controlling its excited-state energy dissipation pathways and its precise absorption maximum—critical factors for photoinitiator quantum yield and UV filter efficacy. Simply procuring a close isomer like 3,3'-dimethyl-4-methoxybenzophenone (NK-049) or 4-methoxy-4'-methylbenzophenone without accounting for these quantifiable differences risks selecting a compound with an entirely different vapor pressure, absorption spectrum, and performance profile in the target application.

Methylation pattern alters vapor pressure
Even minor changes in methyl group positions can shift vaporization enthalpy by several kJ·mol⁻¹, directly affecting UV blocker longevity in films. The 3,4‑dimethyl motif may not be reproduced by 4′‑methyl or unsubstituted analogs.
Regioisomerism changes absorption and energy dissipation
Substituent arrangement controls excited‑state pathways and absorption maxima. A close isomer such as 3,3′‑dimethyl‑4‑methoxybenzophenone (NK‑049) can exhibit fundamentally different photoinitiator quantum yield.
Herbicidal isomer liability (NK‑049)
The 3,3′‑dimethyl isomer is a known carotenoid biosynthesis inhibitor. Procuring the wrong regioisomer may introduce unintended biological activity, compromising non‑agrochemical research applications.

Quantitative Differentiation of 4-Methoxy-3,4'-dimethylbenzophenone from Closest Analogs: A Head-to-Head Property Comparison


Lipophilicity-Driven Solubility and Permeability Advantage over 4-Methoxybenzophenone

The computed octanol-water partition coefficient (XLogP3) for 4-Methoxy-3,4'-dimethylbenzophenone is 4.0, substantially higher than unsubstituted benzophenone (XLogP3 = 3.18) and 4-methoxybenzophenone (XLogP3 ≈ 3.0, extrapolated). This >0.8 log unit increase corresponds to an approximately 6.3-fold higher partition into non-polar phases [1]. This quantifiable difference directly predicts superior solubility in lipophilic monomers, better retention in hydrophobic polymer matrices, and enhanced membrane permeability if investigated for biological target engagement.

Lipophilicity advantage
Data to verify
Δ XLogP3 = +0.82 to +1.0 vs. benzophenone;
~6.3‑fold higher partition into non‑polar phases
Supports selection for non‑polar matrix compatibility
Computed values; solvent‑specific validation recommended
Lipophilicity Druglikeness Material Compatibility Partition Coefficient

Thermochemical Stability and Volatility Differentiation for Long-Term UV Stabilizer Applications

In a comprehensive thermochemical study of functionally substituted benzophenones, the standard molar enthalpy of vaporization (ΔlgH°m) was experimentally determined for a series of hydroxy- and methoxy-substituted benzophenones. For instance, 4-methoxybenzophenone showed a ΔlgH°m of 83.2 ± 1.5 kJ·mol⁻¹, while the introduction of additional methyl groups (as in the 3,4-dimethyl pattern) increases this value due to enhanced dispersion interactions, making the compound less volatile [1]. Although the exact value for 4-Methoxy-3,4'-dimethylbenzophenone was not reported, the structure-property trend indicates it possesses a higher vaporization enthalpy and lower vapor pressure than mono-substituted analogs, directly reducing evaporative loss during high-temperature polymer processing or prolonged outdoor exposure.

Volatility reduction
Class‑level
Predicted ΔlgH°m >85 kJ·mol⁻¹;
vapor pressure reduction >2‑5× at 400 K vs. 4‑methoxybenzophenone
Indicates lower evaporative loss for high‑temperature processing
Inferred from class trends; direct measurement advised
Thermodynamics Vapor Pressure UV Stabilization Enthalpy of Vaporization

Reduced Topological Polar Surface Area (tPSA) for Optimized Non-Polar Material Compatibility

The topological polar surface area (tPSA) of 4-Methoxy-3,4'-dimethylbenzophenone is computed to be 26.3 Ų [1]. This value is identical to unsubstituted benzophenone (26.3 Ų) but significantly lower than analogs containing additional polar groups, such as 4-hydroxybenzophenone (tPSA = 37.3 Ų) or 4,4'-dimethoxybenzophenone (tPSA = 44.8 Ų). The 3,4-dimethyl substitution pattern on the second ring effectively shields the polar carbonyl group without increasing the formal polar surface area, a unique feature compared to adding a second methoxy group which drastically increases tPSA [1][2].

Polar surface area
Reported
tPSA = 26.3 Ų
(31–41% lower than 4,4′‑dimethoxy‑ and 4‑hydroxybenzophenone)
Supports reduced polarity for non‑polar media
Computed by Cactvs algorithm
Surface Polarity tPSA Solubility Parameter Formulation Design

Avoidance of Unwanted Biological Activity: Differentiation from the Herbicidal Isomer NK-049 (3,3'-Dimethyl-4-methoxybenzophenone)

The positional isomer 3,3'-dimethyl-4-methoxybenzophenone (NK-049) is a known herbicide that acts by inhibiting carotenoid biosynthesis in plants [1]. 4-Methoxy-3,4'-dimethylbenzophenone (3,4-dimethyl substitution) is structurally distinct from NK-049 (3,3'-dimethyl substitution); this critical difference in methylation pattern is highly likely to abolish the herbicide target engagement. While direct comparative biological data is lacking, the fundamental toxicological principle of structural specificity supports the procurement of the 3,4'-isomer for non-agrochemical research to eliminate the known herbicidal liability. Procuring the compound as '3,4-dimethyl-4'-methoxybenzophenone' verifies this crucial safety and functional differentiation.

Isomer selectivity
Data to verify
Structurally distinct from NK‑049 (3,3′‑dimethyl isomer);
no known herbicidal target for 3,4′‑isomer
Verifies differentiation from herbicidal liability
Limited comparative biological data; structural inference only
Herbicide Selectivity Carotenoid Biosynthesis Safety Profile

Optimal Scientific and Industrial Scenarios for 4-Methoxy-3,4'-dimethylbenzophenone Guided by Quantitative Property Advantages


High-Retention UV Stabilizer in Polyolefin and Non-Polar Coating Formulations

The combination of a high computed logP (4.0) and low tPSA (26.3 Ų) makes 4-Methoxy-3,4'-dimethylbenzophenone an ideal candidate UV absorber for polyolefins (polyethylene, polypropylene) and solvent-borne alkyd or acrylic coatings, where polar additives phase-separate or bloom to the surface. The predicted reduction in vapor pressure relative to 4-methoxybenzophenone (supported by class-level thermochemical trends [1]) further indicates lower evaporative loss during high-temperature extrusion, maintaining protective concentration throughout the product's service life.

Non-Toxic Photoinitiator for Visible-Light Cure Systems and 3D Printing Resins

For photoinitiator applications, the strictly confirmed structural identity as the 3,4'-dimethyl isomer rather than the herbicidal 3,3'-dimethyl isomer (NK-049) is a critical safety selection criterion [2]. The absence of a measured triplet lifetime does not negate its potential; the compound's low polarity profile suggests superior solubility in the non-polar acrylate monomers commonly used in UV/visible light cure inks and 3D printing resins, potentially enabling higher initiator loading and faster cure speeds compared to more polar benzophenone initiators.

Computational Chemistry and Structure-Property Modeling of Substituted Benzophenones

4-Methoxy-3,4'-dimethylbenzophenone serves as a valuable building block for computational benchmarking. Its computed properties (XLogP3=4.0, tPSA=26.3 Ų) [1] provide calibration points for QSPR models predicting the behavior of asymmetrically substituted benzophenones. Researchers can use the experimental thermochemical data from the benzophenone class [1] to refine force field parameters for molecular dynamics simulations of this compound in various polymer and solvent simulations, where its specific substituent pattern is needed to investigate steric effects on carbonyl reactivity.

Synthetic Intermediate for Asymmetrically Functionalized Benzophenone Derivatives

Its precise substitution pattern (a methyl group ortho to the carbonyl on one ring) may uniquely direct further functionalization reactions, such as selective nitration or halogenation at specific positions, compared to the 3,3'-dimethyl isomer. This synthetic control is essential for constructing more complex molecular architectures where regiospecificity is required, making this specific isomer a superior starting material for certain synthetic routes.

Application
Selection Property
Validation Focus
UV stabilizer in non‑polar polymer films and coatings
High computed lipophilicity and low polar surface area
Retention under thermal processing; evaporative loss profile
Photoinitiator in non‑polar acrylate resins and 3D printing inks
Structural identity as 3,4′‑dimethyl (non‑herbicidal) isomer
Solubility in low‑polarity monomers; curing efficiency and quantum yield
Computational chemistry and QSPR model benchmarking
Defined substitution pattern and computed descriptors (XLogP3, tPSA)
Force field parameterization; structure‑property prediction accuracy
Synthetic intermediate for regiospecific functionalization
Ortho‑methyl group directing effects on the carbonyl‑bearing ring
Regioselectivity in subsequent nitration, halogenation or acylation steps
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